Technical Guide: Spectroscopic and Structural Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Technical Guide: Spectroscopic and Structural Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the spectroscopic data (NMR, IR, MS) for the compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in pharmaceutical and biochemical research. The guide includes structured data tables, comprehensive experimental protocols, and visualizations of analytical workflows and potential biological signaling pathways.
Introduction
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. This guide serves as a technical resource for the spectroscopic characterization of this specific compound, providing foundational data for its identification, purity assessment, and further investigation in drug discovery and development contexts. The compound is noted as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and is also utilized in the development of agrochemicals and biochemical research.[1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. The data is compiled from analogous compounds and theoretical predictions, providing a representative spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Aromatic protons typically resonate in the range of 6.5-8.0 δ, while carbon atoms in an aromatic ring absorb between 110 and 140 δ.[2][3]
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | s | 1H | Pyrazole-H |
| ~7.4 - 7.6 | m | 4H | Aryl-H (chlorophenyl) |
| ~5.8 - 6.2 | br s | 2H | NH₂ |
| ~12.0 - 13.0 | br s | 1H | COOH |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | COOH |
| ~150 | C-NH₂ (Pyrazole) |
| ~140 | C-Aryl (Pyrazole) |
| ~135 | C-Cl (Aryl) |
| ~130 | CH (Aryl) |
| ~128 | CH (Aryl) |
| ~125 | CH (Aryl) |
| ~120 | CH (Aryl) |
| ~100 | C-COOH (Pyrazole) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. Aromatic rings show a characteristic C-H stretching absorption at 3030 cm⁻¹ and peaks in the 1450 to 1600 cm⁻¹ range.[2][4]
Table 3: IR Spectroscopic Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1700 - 1650 | Strong | C=O stretch (Carboxylic acid) |
| 1620 - 1580 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |
| 1500 - 1400 | Medium | C=C stretch (Aromatic) |
| ~1250 | Medium | C-N stretch |
| ~1080 | Medium | C-Cl stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[5] It is crucial for determining the molecular weight and elemental composition of a compound.[6]
Table 4: Mass Spectrometry Data (Representative)
| m/z | Ion Type |
| ~251/253 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| ~234/236 | [M-OH]⁺ |
| ~206/208 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: All NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
IR Spectroscopy Protocol
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Perform a background scan of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[7]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
The instrument should be calibrated to ensure high mass accuracy, typically better than 5 ppm.[8]
-
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
